Ac4GalNAz

Catalog No.
S844561
CAS No.
653600-56-7
M.F
C16H22N4O10
M. Wt
430.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ac4GalNAz

CAS Number

653600-56-7

Product Name

Ac4GalNAz

IUPAC Name

[(2R,3R,4R,5R)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate

Molecular Formula

C16H22N4O10

Molecular Weight

430.37 g/mol

InChI

InChI=1S/C16H22N4O10/c1-7(21)26-6-11-14(27-8(2)22)15(28-9(3)23)13(16(30-11)29-10(4)24)19-12(25)5-18-20-17/h11,13-16H,5-6H2,1-4H3,(H,19,25)/t11-,13-,14+,15-,16?/m1/s1

InChI Key

HGMISDAXLUIXKM-YJUJGKJLSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C

Bioorthogonal Labeling with Ac4GalNAz

Ac4GalNAz functions as a bioorthogonal probe. This means it can react with specific targets within living cells without interfering with normal cellular processes []. Ac4GalNAz achieves this by targeting a particular type of glycan structure, terminal sialic acid-linked GalNAc (N-acetylgalactosamine). Enzymes like GalNAcT (GalNAc transferase) are responsible for incorporating GalNAc residues onto glycans. By introducing an azide group (N3), Ac4GalNAz allows for further conjugation with complementary probes using bioorthogonal reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) []. This approach enables researchers to attach fluorescent tags, biotin tags, or other desired moieties to the GalNAc-containing glycans within a cell.

Applications in Glycan Imaging and Analysis

The ability to specifically label glycans with Ac4GalNAz has opened doors for various research applications. Here are some key areas:

  • Cellular Imaging: By attaching fluorescent tags to Ac4GalNAz, researchers can visualize the distribution of GalNAc-containing glycans on the cell surface or within tissues. This information helps understand how glycans vary between different cell types or under different conditions [].
  • Glycan Profiling: Following Ac4GalNAz labeling, researchers can isolate and enrich for the tagged glycans. Subsequent analysis using techniques like mass spectrometry allows for detailed characterization of the glycan structures present in a sample [].
  • Probing Glycan Function: Ac4GalNAz can be used to investigate the functional roles of GalNAc-containing glycans in cell-cell interactions, adhesion, or signaling pathways. By manipulating the glycan structures using enzymes or competing sugars and then observing the cellular response, researchers can gain insights into how these glycans contribute to various biological processes [].

Ac4GalNAz is an azide-labeled monosaccharide that is cell-permeable and can be metabolically incorporated into glycoproteins instead of its natural counterpart, N-acetylgalactosamine. The presence of the azide group allows for subsequent detection and modification through bioorthogonal reactions, such as copper-catalyzed azide-alkyne cycloaddition and copper-free click reactions. Its molecular formula is C₁₆H₂₂N₄O₁₀, with a molecular weight of 430.37 g/mol .

Ac4GalNAz functions by exploiting the cellular machinery for glycosylation []. Cells readily take up Ac4GalNAz, and intracellular enzymes remove the acetyl groups, converting it to a GalNAz analog []. This modified sugar then enters the glycosylation pathway and gets incorporated into newly synthesized glycoproteins instead of the natural GalNAc []. The resulting glycoproteins now contain an azide group, allowing for subsequent detection and analysis using click chemistry.

Due to its azide functionality. The most notable reactions include:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction allows for the conjugation of Ac4GalNAz-modified glycoconjugates with alkyne-containing partners, facilitating visualization and tracking of glycoproteins in biological systems .
  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free method is advantageous for live-cell imaging as it avoids potential toxicity associated with copper catalysts .

Ac4GalNAz exhibits significant biological activity by enabling the labeling of glycoproteins within living cells. Upon introduction into cells, Ac4GalNAz is metabolized to incorporate into cellular glycan structures, allowing researchers to study glycosylation patterns and dynamics. This compound has been shown to label proteins effectively, making it a powerful tool in glycomic studies .

The synthesis of Ac4GalNAz typically involves several steps:

  • Protection of Functional Groups: Initial protection of the hydroxyl groups on N-acetylgalactosamine.
  • Introduction of the Azido Group: The azido group is introduced at the N-acetyl position through chemical modification.
  • Acetylation: The hydroxyl groups are acetylated to produce the tetraacetylated form.
  • Purification: The final product is purified using standard techniques such as chromatography.

These steps can vary slightly depending on the specific synthetic route chosen by researchers .

Ac4GalNAz has several important applications in biochemical research:

  • Metabolic Labeling: It serves as a non-radioactive alternative for visualizing glycoconjugates.
  • Glycoconjugate Analysis: Ac4GalNAz allows for monitoring glycosylation changes in real-time during various biological processes.
  • Drug Delivery Systems: The compound can be utilized in designing targeted drug delivery systems based on glycan recognition .

Studies involving Ac4GalNAz have demonstrated its effectiveness in labeling specific proteins and monitoring glycosylation changes in different cellular contexts. For instance, when treated with Ac4GalNAz, mammalian cells exhibit significant protein labeling, which can be analyzed using bioorthogonal chemistry techniques . This capability makes it an essential tool for investigating protein function and interactions related to glycosylation.

Several compounds share structural similarities with Ac4GalNAz, each having unique properties and applications:

Compound NameStructure TypeKey Features
N-AzidoacetylgalactosamineMonosaccharideNatural counterpart; less effective in metabolic labeling compared to Ac4GalNAz
N-AzidoacetylglucosamineMonosaccharideSimilar azide functionality; used for different glycan studies
N-AzidoacetylmannosamineMonosaccharideUsed in similar metabolic labeling applications

Ac4GalNAz stands out due to its tetraacetylation, which enhances cellular uptake and facilitates more efficient incorporation into glycoconjugates compared to other azido sugars .

Molecular Structure and Functional Groups

N-azidoacetylgalactosamine-tetraacylated possesses a complex molecular architecture that incorporates multiple functional groups strategically positioned to achieve specific biochemical objectives. The compound exhibits the molecular formula C₁₆H₂₂N₄O₁₀ with a molecular weight of 430.37 grams per mole. The Chemical Abstracts Service registry number for this compound is 653600-56-7, providing a unique identifier for regulatory and research purposes.

The structural framework of N-azidoacetylgalactosamine-tetraacylated centers around a galactosamine backbone modified with an azidoacetyl group at the nitrogen position and four acetyl protecting groups at the hydroxyl positions. The systematic International Union of Pure and Applied Chemistry name for this compound is 1,3,4,6-tetra-O-acetyl-N-azidoacetylgalactosamine, which precisely describes the substitution pattern. Alternative nomenclature includes the descriptor [(2R,3R,4R,5R)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate, which emphasizes the stereochemical configuration and substitution pattern.

The azide functional group represents the most distinctive feature of this molecule, containing three nitrogen atoms in a linear arrangement (-N₃) that provides exceptional chemical reactivity for bioorthogonal applications. This azide moiety is incorporated through an acetyl linker attached to the nitrogen atom of the galactosamine core, creating an azidoacetyl substituent. The azide group exhibits unique chemical properties that distinguish it from all naturally occurring cellular functionality, enabling selective chemical transformations without interference from biological systems.

The four acetyl protecting groups serve dual purposes in the molecular design of N-azidoacetylgalactosamine-tetraacylated. These acetyl moieties occupy the 1, 3, 4, and 6 positions of the galactosamine ring system, creating a peracetylated derivative that exhibits enhanced lipophilicity compared to the unprotected parent compound. The acetyl groups facilitate passive diffusion across cellular membranes, allowing efficient cellular uptake of the synthetic sugar analog. Once inside cells, nonspecific esterases remove these protecting groups, regenerating the active azidoacetylgalactosamine species that can participate in cellular glycosylation pathways.

Table 1: Molecular Identifiers and Structural Parameters

ParameterValue
Molecular FormulaC₁₆H₂₂N₄O₁₀
Molecular Weight430.37 g/mol
Chemical Abstracts Service Number653600-56-7
International Chemical Identifier KeyHGMISDAXLUIXKM-YJUJGKJLSA-N
Exact Mass430.13 g/mol
Number of Acetyl Groups4
Number of Azide Groups1

Synthetic Pathways and Derivative Design

The synthesis of N-azidoacetylgalactosamine-tetraacylated involves sophisticated organic chemistry methodologies that require careful control of stereochemistry and functional group compatibility. Multiple synthetic approaches have been developed to access this important glycobiological tool, with variations designed to optimize yield, purity, and scalability for research applications.

The introduction of the azidoacetyl group at the nitrogen position represents a critical step in the synthetic sequence. This transformation typically involves the reaction of the amino group with azidoacetic acid or its activated derivatives under carefully controlled conditions. The azidoacetic acid component can be prepared through established methods involving the conversion of chloroacetic acid derivatives with sodium azide, followed by appropriate functional group manipulations.

Recent synthetic developments have explored alternative protecting group strategies to address specific limitations of the traditional tetraacetylated approach. Researchers have investigated the use of longer fatty acid protecting groups, including propionate, butyrate, valerate, and pivalate derivatives, to modulate the cellular uptake characteristics and metabolic processing of the synthetic sugar analogs. These studies demonstrated that butyrate-protected N-azidoacetylgalactosamine (referred to as But₄GalNAz in the literature) exhibited excellent labeling abilities compared to the acetylated version while generating minimal unwanted side reactions.

The development of 1,3-diesterified derivatives represents another significant advancement in synthetic design. These compounds, including 1,3-diacetylated and 1,3-dipropionylated variants, were developed to address concerns about non-enzymatic side reactions associated with fully acetylated sugar derivatives. The selective protection strategy maintains the essential cellular permeability characteristics while reducing the potential for undesired chemical modifications.

Fluorinated analogs have also been synthesized to expand the chemical space available for glycobiological research. The preparation of 4-deoxy-4-fluoro-N-azidoacetylgalactosamine (4FGalNAz) involved a nine-step synthetic sequence starting from glucosamine derivatives. This synthetic route included protection of the anomeric position, benzylidene protection, benzylation, reductive ring opening, fluorination through triflate displacement, deprotection, and final azidoacetylation steps.

Table 2: Synthetic Approaches and Protecting Group Variations

Protecting Group TypeAdvantagesLimitations
TetraacetylWell-established methodology, commercial availabilityPotential for non-enzymatic side reactions
TetrabutyrateReduced side reactions, excellent labeling efficiencyMore complex synthesis
1,3-DiacetylMinimal side reactions, maintained permeabilityReduced cellular uptake compared to peracetylated
1,3-DipropionylOptimized balance of propertiesLimited commercial availability
Fluorinated variantsUnique metabolic propertiesComplex multi-step synthesis required

Physicochemical Properties and Stability

The physicochemical characteristics of N-azidoacetylgalactosamine-tetraacylated are fundamental to its successful application in glycobiological research and determine its handling requirements, storage conditions, and experimental utility. Understanding these properties is essential for researchers working with this compound to ensure optimal results and maintain compound integrity throughout experimental procedures.

N-azidoacetylgalactosamine-tetraacylated appears as an off-white to grey amorphous solid under standard conditions. This physical form reflects the molecular structure and intermolecular interactions present in the crystalline or semi-crystalline state. The amorphous nature of the solid indicates limited long-range order in the crystal structure, which is common for complex organic molecules containing multiple functional groups and stereocenters.

The solubility profile of N-azidoacetylgalactosamine-tetraacylated demonstrates compatibility with a range of organic solvents commonly used in chemical and biological research. The compound exhibits good solubility in dimethyl sulfoxide, dimethylformamide, and methanol, reflecting the polar nature of the molecule despite the presence of lipophilic acetyl groups. Additional solvents that can dissolve this compound include dichloromethane, tetrahydrofuran, and chloroform, providing flexibility for various experimental applications and purification procedures.

The stability characteristics of N-azidoacetylgalactosamine-tetraacylated require careful consideration for proper storage and handling. The compound exhibits optimal stability when stored at -20°C in a desiccated environment protected from light. Under these conditions, the compound maintains its chemical integrity for approximately 12 months after the date of delivery. The temperature requirement reflects the potential for degradation reactions at elevated temperatures, particularly involving the sensitive azide functional group.

The azide moiety represents the most chemically reactive component of the molecule and determines many of the stability considerations. Azides can undergo decomposition reactions under certain conditions, including exposure to heat, light, or incompatible chemical environments. The linear azide group (-N₃) maintains stability under normal storage and handling conditions but requires precautions to prevent unwanted reactions. The azide functionality is distinguished from all cellular components by its unique chemical reactivity, which enables selective bioorthogonal transformations while remaining inert to biological nucleophiles under physiological conditions.

The acetyl protecting groups contribute to the overall stability of the molecule by preventing unwanted reactions at the hydroxyl positions. These groups are designed to be removed by cellular esterases upon uptake into biological systems, but they remain stable under the acidic or neutral storage conditions typically employed for this compound. The ester linkages are susceptible to hydrolysis under strongly basic conditions, which must be avoided during storage and handling.

Quality control measures for N-azidoacetylgalactosamine-tetraacylated typically involve high-performance liquid chromatography coupled with mass spectrometry analysis to confirm purity levels of 90% or greater. Nuclear magnetic resonance spectroscopy provides additional structural confirmation and purity assessment. These analytical methods ensure that the compound meets the stringent requirements necessary for reliable experimental results in glycobiological research applications.

Table 3: Physicochemical Properties and Storage Requirements

PropertySpecification
Physical AppearanceOff-white to grey amorphous solid
Molecular Weight430.37 g/mol
Melting PointNot applicable (amorphous)
Solubility (DMSO)Soluble
Solubility (DMF)Soluble
Solubility (Methanol)Soluble
Solubility (Water)Limited
Storage Temperature-20°C
Storage AtmosphereDesiccated, protected from light
Shelf Life12 months
Purity Specification≥90% (LC/MS)
Stability under Storage ConditionsStable

XLogP3

1.2

Dates

Modify: 2023-08-16

Explore Compound Types